molecular formula C9H9NO4 B042663 Methyl 2-methyl-6-nitrobenzoate CAS No. 61940-22-5

Methyl 2-methyl-6-nitrobenzoate

Cat. No. B042663
Key on ui cas rn: 61940-22-5
M. Wt: 195.17 g/mol
InChI Key: XPVBLOOMFDNJTH-UHFFFAOYSA-N
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Patent
US09272035B2

Procedure details

A mixture of 2-methyl-6-nitrobenzoic acid (300.0 g, 1.66 moles, from Acros Organics, Morris Plains, N.J.) and trimethyl orthoacetate (298.3 g, 2.48 moles, from Aldrich Chemicals, Milwaukee, Wis.) was charged into a 3-L 3-necked flask at about 20-25° C. under nitrogen. The reaction mixture was gradually heated and the low-boiling point components generated during the reaction were distilled off to an internal temperature of 95-100° C. After 2 hours, the reaction mixture was cooled to 20-25° C. over 1-2 hours. After heptane (1.50 L, from Aldrich Chemicals) was charged into the reaction mixture over 1.0-1.5 hours, the reaction mixture was seeded with methyl 2-methyl-6-nitrobenzoate (0.5 g) when it became turbid. The suspension was cooled to 0-5° C. over 0.5-1 hour and kept at 0-5° C. for another 1.5-2 hours. The solid was collected by filtration under vacuum, washed with heptane (3×300 mL), and dried to a constant weight in a tray at 30-35° C. under a vacuum at 100-120 ton. The yield of methyl 2-methyl-6-nitrobenzoate was 292.0 g (91%), based on 300.0 g of 2-methyl-6-nitrobenzoic acid. The product was found to have a purity of >99% measured by HPLC based on area percentage, and a water content of <0.1% measured by Karl Fisher titration.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
298.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([OH:6])=[O:5].[C:14](OC)(OC)(OC)C>>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([O:6][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
298.3 g
Type
reactant
Smiles
C(C)(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into a 3-L 3-necked flask at about 20-25° C. under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was gradually heated
DISTILLATION
Type
DISTILLATION
Details
were distilled off to an internal temperature of 95-100° C
ADDITION
Type
ADDITION
Details
After heptane (1.50 L, from Aldrich Chemicals) was charged into the reaction mixture over 1.0-1.5 hours
Duration
1.25 (± 0.25) h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0-5° C. over 0.5-1 hour
Duration
0.75 (± 0.25) h
WAIT
Type
WAIT
Details
kept at 0-5° C. for another 1.5-2 hours
Duration
1.75 (± 0.25) h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration under vacuum
WASH
Type
WASH
Details
washed with heptane (3×300 mL)
CUSTOM
Type
CUSTOM
Details
dried to a constant weight in a tray at 30-35° C. under a vacuum at 100-120 ton

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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